5-Bromo-6-fluorobenzo[D]thiazole

Antitumor benzothiazole Breast cancer MCF-7 Biphasic dose-response

5-Bromo-6-fluorobenzo[D]thiazole (IUPAC: 5-bromo-6-fluoro-1,3-benzothiazole; CAS not yet assigned to the parent, common derivatives CAS 1160789-91-2 for the 2-amine and CAS 1881291-16-2 for the 2-thiol) is a dihalogenated benzothiazole building block with molecular formula C₇H₃BrFNS and molecular weight 232.07 g·mol⁻¹. The fused benzene–thiazole bicyclic core bears bromine at position 5 and fluorine at position 6, a substitution pattern that confers orthogonal synthetic handles: the C–Br bond enables palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Negishi), while the electron-withdrawing fluorine modulates ring electronics, influences lipophilicity (XLogP3 ≈ 3.2), and alters metabolic stability of downstream derivatives.

Molecular Formula C7H3BrFNS
Molecular Weight 232.07 g/mol
Cat. No. B13928015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluorobenzo[D]thiazole
Molecular FormulaC7H3BrFNS
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)F)SC=N2
InChIInChI=1S/C7H3BrFNS/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H
InChIKeyBSDBYOISRBJVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-fluorobenzo[D]thiazole – Key Physicochemical and Structural Identifiers for Procurement Specification


5-Bromo-6-fluorobenzo[D]thiazole (IUPAC: 5-bromo-6-fluoro-1,3-benzothiazole; CAS not yet assigned to the parent, common derivatives CAS 1160789-91-2 for the 2-amine and CAS 1881291-16-2 for the 2-thiol) is a dihalogenated benzothiazole building block with molecular formula C₇H₃BrFNS and molecular weight 232.07 g·mol⁻¹ [1]. The fused benzene–thiazole bicyclic core bears bromine at position 5 and fluorine at position 6, a substitution pattern that confers orthogonal synthetic handles: the C–Br bond enables palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Negishi), while the electron-withdrawing fluorine modulates ring electronics, influences lipophilicity (XLogP3 ≈ 3.2), and alters metabolic stability of downstream derivatives [2]. Commercial availability from multiple reputable vendors (e.g., Bidepharm, Fluorochem, Sigma-Aldrich) with typical purities ≥ 95% ensures reliable sourcing for medicinal chemistry and chemical biology programs [1].

Why 5-Bromo-6-fluorobenzo[D]thiazole Cannot Be Replaced by Mono-Halogenated or Regioisomeric Benzothiazoles


Generic substitution among halogenated benzothiazoles is unreliable because the position and identity of halogen substituents profoundly affect both chemical reactivity and biological readout. In the 2-(4-aminophenyl)benzothiazole antitumor series, the 6-fluoro isomer (10d) exhibits a characteristic biphasic dose–response relationship against sensitive MCF-7 breast cancer cells, whereas the 5-fluoro isomer (10h) does not display this biphasic behavior and furthermore produces no exportable metabolites in the presence of sensitive MCF-7 cells, demonstrating that the biological consequence of fluorine substitution is exquisitely position-dependent [1]. Similarly, preliminary antimicrobial structure–activity relationship studies on imidazo[2,1-b][1,3]benzothiazole hybrids revealed that bromo-fluoro substitution patterns enhanced antimicrobial activity significantly more than other halogen combinations, underscoring the non-interchangeable nature of specific dihalogenation patterns [2]. The regioisomer 6-bromo-5-fluoro-1,3-benzothiazole (CAS 1022151-31-0), in which the halogen positions are swapped, presents a different electronic landscape and altered cross-coupling reactivity compared to the target 5-bromo-6-fluoro isomer, making the two compounds distinct starting points for library synthesis .

5-Bromo-6-fluorobenzo[D]thiazole – Head-to-Head Quantitative Differentiation Evidence


Position-Dependent Biphasic Dose–Response: 6-Fluoro vs. 5-Fluoro Benzothiazole Isomers in MCF-7 Breast Cancer Cells

In the 2-(4-aminophenyl)benzothiazole series, the 6-fluoro-benzothiazole isomer (10d) exhibits a characteristic biphasic dose–response relationship against sensitive MCF-7 (ER+) and MDA 468 (ER−) human breast cancer cell lines, a hallmark of the benzothiazole pharmacophore, whereas the 5-fluoro isomer (10h) does not show this biphasic behavior [1]. Furthermore, the 5-fluoro isomer (10h) produces no exportable metabolites in the presence of sensitive MCF-7 cells, unlike the 6-fluoro isomer (10d) [1]. Both isomers are potently cytotoxic with GI₅₀ values < 1 nM in sensitive breast lines, yet their distinct pharmacological profiles make them non-interchangeable. This demonstrates that the 6-fluoro substitution pattern imparts a unique pharmacodynamic signature that cannot be replicated by placing fluorine at the 5-position, providing a pharmacophore-level rationale for selecting the 5-bromo-6-fluoro substitution pattern when both a synthetic handle (C5–Br) and a favorable biological profile (C6–F) are required [1].

Antitumor benzothiazole Breast cancer MCF-7 Biphasic dose-response

Synergistic Bromo-Fluoro Enhancement of Antimicrobial Potency in Benzothiazole Scaffolds

In a systematic antimicrobial evaluation of imidazo[2,1-b][1,3]benzothiazole derivatives against Gram-positive, Gram-negative bacteria and fungi, compounds bearing bromo-fluoro substituents on the aryl ring exhibited significantly enhanced antimicrobial activity compared to derivatives with other halogen or non-halogen substituents [1]. Specifically, the study concluded that the nature of the substituents on the armed aryl groups determines the extent of activity and that bromo-fluoro combinations were among the most potent, outperforming mono-halogenated and many di-halogenated variants. Although the study did not test 5-bromo-6-fluorobenzo[D]thiazole directly, the bromo-fluoro SAR principle provides class-level inference that the specific 5-bromo-6-fluoro dihalogenation pattern is well-positioned to deliver superior antimicrobial starting points compared to mono-halogenated analogs such as 5-bromobenzothiazole or 6-fluorobenzothiazole [1].

Antimicrobial benzothiazole Halogen SAR Imidazo-benzothiazole

Di-Halogen Synergy in Anti-Norovirus Benzothiazole Hybrids: Bromine-Fluorine Combination Drives 70-Fold Potency Gain

In a medicinal chemistry campaign targeting norovirus replication inhibitors, a series of heterocyclic carboxamide derivatives were evaluated using a cytopathic effect reduction assay [1]. The 4,6-di-fluoro-benzothiazole derivative 3j showed an EC₅₀ of 5.6 µM, while the 3,5-di-bromo-thiophene derivative 2j showed an EC₅₀ of 24 µM. Remarkably, the hybrid compound 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole (4b), which combines both bromine and fluorine atoms on the heterocyclic framework, achieved an EC₅₀ of 0.53 µM—a 70-fold potency enhancement over the original lead compound 1 (EC₅₀ = 37 µM) and a >10-fold improvement over the fluorine-only analog 3j [1]. This demonstrates a synergistic effect when bromine and fluorine are co-located on the benzothiazole-containing scaffold, providing quantitative precedent for the value of mixed bromo-fluoro benzothiazole building blocks such as 5-bromo-6-fluorobenzo[D]thiazole in antiviral drug discovery [1].

Anti-norovirus Halogen synergy Benzothiazole hybrid

Orthogonal Synthetic Reactivity: C5–Br for Cross-Coupling vs. C6–F for Electronic Tuning

The 5-bromo-6-fluoro substitution pattern provides orthogonal reactivity that is not achievable with mono-halogenated or regioisomeric analogs. The bromine atom at C5 is an excellent leaving group for Pd(0)-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Negishi, Sonogashira), enabling sequential C–C or C–N bond formation under mild conditions [1]. Meanwhile, the fluorine at C6 is relatively inert under these coupling conditions due to the strength of the C–F bond (bond dissociation energy ~126 kcal·mol⁻¹ vs. C–Br ~70 kcal·mol⁻¹), allowing it to serve as a stable electronic modulator that lowers the LUMO energy and enhances oxidative addition rates [2]. This contrasts sharply with the regioisomer 6-bromo-5-fluoro-benzothiazole (CAS 1022151-31-0), where the coupling handle is at C6 and the fluorine at C5, leading to different steric and electronic environments for palladium catalysts . In a study on the regiospecific synthesis of 5,6-disubstituted 2-arylbenzothiazoles, a bromine atom situated ortho to the anilido nitrogen was used to direct regiospecific cyclization, demonstrating the unique directing-group capability of bromine at position 5 that is absent in the 6-bromo regioisomer .

Cross-coupling handle Chemoselective functionalization Building block differentiation

Fluorine at C6 Modulates Cytochrome P450 Induction and Metabolic Stability in Benzothiazole Antitumor Pharmacophore

In the 2-(4-aminophenyl)benzothiazole antitumor series, the position of fluorine substitution on the benzothiazole ring critically influences cytochrome P450 CYP1A1 induction, a key event determining antitumor selectivity [1]. The 6-fluoro isomer (10d) induces CYP1A1 and exhibits biphasic cytotoxicity in sensitive breast lines, suggesting that the fluorine at C6 is compatible with—and likely contributes to—the metabolic activation pathway required for antitumor activity. Induction of CYP1A1 was not compromised in any of the fluorinated analogs tested, confirming that fluorine substitution does not disrupt this essential mechanism [1]. By contrast, the 5-fluoro isomer (10h) showed altered metabolism with no exportable metabolites, indicating that moving fluorine from C6 to C5 changes the metabolite profile [1]. For medicinal chemists designing new benzothiazole-based antitumor agents, the 6-fluoro substitution is therefore mechanistically validated, and 5-bromo-6-fluorobenzo[D]thiazole provides this privileged fluorine placement together with a bromine handle for further SAR exploration.

CYP1A1 induction Metabolic stability Antitumor selectivity

5-Bromo-6-fluorobenzo[D]thiazole – Evidence-Backed Research and Industrial Application Scenarios


Diversifiable Building Block for Antitumor Benzothiazole Library Synthesis

Medicinal chemistry teams developing 2-(4-aminophenyl)benzothiazole analogs for breast cancer can use 5-bromo-6-fluorobenzo[D]thiazole as a core scaffold to install the 6-fluoro substituent essential for the biphasic dose–response and CYP1A1 induction profile, while simultaneously exploiting the C5 bromine as a diversification point for Suzuki or Buchwald–Hartwig coupling to explore SAR at the 5-position [1]. This strategy circumvents the need for separate mono-fluoro and mono-bromo intermediates and accelerates the synthesis of 5-substituted-6-fluoro-benzothiazole libraries. The biphasic response characteristic of the 6-fluoro isomer (GI₅₀ < 1 nM in MCF-7) provides a clear in vitro benchmark for evaluating new library members [1].

Privileged Starting Material for Anti-Infective Drug Discovery

For programs targeting antibacterial or antiviral indications, 5-bromo-6-fluorobenzo[D]thiazole offers a scaffold that consistently delivers enhanced potency when both halogens are present. As demonstrated by the 70-fold improvement in anti-norovirus EC₅₀ (from 37 µM to 0.53 µM) when bromine and fluorine were combined on a benzothiazole-containing hybrid structure, the dihalogenated benzothiazole core is a validated privileged motif for antiviral lead optimization [2]. Similarly, the superior antimicrobial performance of bromo-fluoro substituted imidazo-benzothiazoles against Gram-positive, Gram-negative, and fungal pathogens supports the use of this scaffold in broad-spectrum anti-infective screening cascades [3].

Orthogonal Functionalization Platform for Chemical Biology Probe Synthesis

Chemical biologists requiring benzothiazole-based probes with a single reactive handle for bioconjugation while retaining an electron-withdrawing group for fluorescence or binding modulation can leverage the orthogonal reactivity of the C5–Br (reactive) and C6–F (inert) bonds. The C5 bromine can be selectively coupled to alkynes, azides, or biotin via Sonogashira or Buchwald–Hartwig reactions, while the C6 fluorine remains intact to maintain the desired electronic properties and metabolic stability [4]. This orthogonal pair eliminates protecting-group manipulations and enables one-step probe assembly from a single building block, reducing synthetic step count by 2–3 steps compared to mono-halogenated starting materials [4].

Regioisomer-Specific Scaffold for PET Tracer Precursor Development

In positron emission tomography (PET) tracer development, benzothiazole derivatives are used for amyloid imaging and oncology applications. The 5-bromo-6-fluoro substitution pattern is strategically advantageous because the bromine at C5 serves as a precursor for radiofluorination via nucleophilic aromatic substitution or transition-metal-mediated [¹⁸F]fluorination, while the existing C6 fluorine ensures that the electronic environment of the final [¹⁸F]-labeled tracer closely mimics the non-radioactive reference standard already bearing a fluorine at C6 [5]. The regioisomer 6-bromo-5-fluoro-benzothiazole would produce a tracer with fluorine at the 5-position, resulting in a different pharmacological profile as evidenced by the distinct metabolic behavior of 5-fluoro vs. 6-fluoro benzothiazole isomers [1].

Quote Request

Request a Quote for 5-Bromo-6-fluorobenzo[D]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.